N-[(2-BROMOPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Description
N-[(2-BROMOPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure that includes a bromophenyl group, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-16-11(6-7-15-16)12(17)14-8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPROLVAUIFLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-BROMOPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-bromobenzyl bromide with 1-methyl-1H-pyrazole-5-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-BROMOPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-BROMOPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[(2-BROMOPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrazole moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2-BROMOPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group on the pyrazole ring.
N-[(2-CHLOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a chlorine atom instead of a bromine atom.
N-[(2-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a fluorine atom instead of a bromine atom.
Uniqueness
N-[(2-BROMOPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl group and the pyrazole ring also contributes to its distinct chemical and biological properties .
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